molecular formula C16H14F3N3OS B008721 2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole CAS No. 103577-41-9

2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole

Cat. No. B008721
M. Wt: 353.4 g/mol
InChI Key: YVGVHRFJKMEOMW-UHFFFAOYSA-N
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Description

This compound is a derivative of benzimidazole and is also known as Lansoprazole Sulfide . It is an impurity of Lansoprazole, a proton-pump inhibitor (PPI) which prevents the stomach from producing gastric acid .


Molecular Structure Analysis

The molecular formula of this compound is C16H14F3N3OS . Unfortunately, the detailed molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 353.36 . It has a melting point of 149-150°C and a predicted boiling point of 494.9±55.0 °C . The compound is slightly soluble in DMSO and Methanol .

Scientific Research Applications

  • Inhibition of Gastric Acid Secretion : Some derivatives, like 2-[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole, have been identified as potent inhibitors of histamine-stimulated gastric acid secretion, exhibiting high potency and stability (Ife et al., 1989).

  • Antiulcer Activity : Derivatives such as 1-methyl-2-[(3,4dimethoxy pyridine2-yl) methyl] sulfanyl-5-nitro-1H-benzimidazole have shown promising antiulcer activity in tests like the cold and restraint ulcer test (Madala, 2017).

  • Applications in Organic Synthesis : The derivatives like 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole have potential applications in organic synthesis, especially in the synthesis of novel benzimidazole derivatives (Hranjec et al., 2008).

  • Synthesis of Dexlansoprazole : Modified synthesis techniques of related compounds have been used in the industrial synthesis of drugs like Dexlansoprazole, which is used in treating GERD, ulcers, and other gastric acid-related diseases (Gilbile et al., 2017).

  • Antibacterial Properties : Certain benzimidazole derivatives exhibit selective antibacterial properties against Helicobacter spp., with notable bactericidal concentrations (Kühler et al., 2002).

  • Anti-Secretory and Cytoprotective Activities : Compounds like 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles have been synthesized and tested for anti-secretory, antiulcer, and cytoprotective activities (Kubo et al., 1990).

  • Antiulcerative Agent : Lansoprazole, a form of this compound, has been widely recognized as an effective antiulcerative agent (Vyas et al., 2000).

  • Antitumor Activity : Some benzimidazole derivatives have shown moderate antitumor activity, with certain compounds exhibiting significant inhibition and cytotoxicity against cancer cells (Ranganatha et al., 2009).

  • Synthesis of Chemosensory Materials : Compounds with benzimidazole derivatives have been used in the development of chemosensory materials for detecting transition metal ions (Du et al., 2007).

properties

IUPAC Name

2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3OS/c1-10-7-20-11(6-14(10)23-9-16(17,18)19)8-24-15-21-12-4-2-3-5-13(12)22-15/h2-7H,8-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGVHRFJKMEOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N=C1)CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401132171
Record name 2-[[[5-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-Methyl-4-((2,2,2-trifluorethoxy)-2-pyridinyl)-methylthio]-benzimidazole

CAS RN

103577-41-9
Record name 2-[[[5-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103577-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[5-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GB Ren, MH Hong, JL Zhong, DX Yi… - … Section E: Structure …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, C16H14F3N3OS· H2O, contains two independent molecules (A and B) and two water molecules, one of which is disordered over two positions in a 0.790 (8): 0.210 (8) ratio. The molecular conformations are close, the benzimidazole mean plane and pyridine ring forming dihedral angles of 1.8 (3) and 0.1 (2)° in molecules A and B, respectively. The water molecules are involved in formation of two independent hydrogen-bonded chains via N—H⋯ O and O—H⋯ N hydrogen bonds. Chains …
Number of citations: 6 scripts.iucr.org
JJ Ma, MH Qi, MH Hong, J Lu, GB Ren - … Crystallographica Section E …, 2012 - scripts.iucr.org
In the crystal structure of the title compound, C16H14F3N3OS· C3H8O, the molecules are linked into chains along [010] via N—H⋯ O and O—H⋯ N hydrogen bonds. The triclinic form was reported by Ren et al.[(2011). Acta Cryst. E67, o270] and the first monoclinic form by Chen et al.[(2012). Acta Cryst. E68, o2015–o2016]. The fused five-and six-membered rings make a dihedral angle of 1.22 (2)°, while the benzene and pyridine rings make a dihedral angle of 10.15 (2)°.
Number of citations: 3 scripts.iucr.org

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